Benzoylecgonine-d3
Overview
Description
Benzoylecgonine-d3 (CRM) is a deuterium-labeled derivative of benzoylecgonine , which is a major metabolite of cocaine . It serves as an internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Benzoylecgonine-d3 (CRM), also known as Benzoyl Ecgonine-d3, is a major metabolite of cocaine
Mode of Action
It is known that it is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases .
Biochemical Pathways
It is a metabolite of cocaine, suggesting it may be involved in similar biochemical pathways as cocaine .
Result of Action
As a metabolite of cocaine, it is excreted in the urine of cocaine users after processing in the liver .
Biochemical Analysis
Biochemical Properties
Benzoylecgonine-d3 (CRM) plays a significant role in biochemical reactions, particularly in the context of cocaine metabolism. As a major metabolite of cocaine, it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as a metabolite of cocaine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
This compound (CRM) is involved in the metabolic pathways of cocaine .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes: The synthetic route to produce benzoylecgonine-d3 involves incorporating deuterium (heavy hydrogen) into the molecule. Specific details on the synthetic steps are proprietary, but it typically starts from commercially available precursors.
Industrial Production Methods: Industrial-scale production of this compound is not widely documented due to its specialized use as a reference material. it is synthesized using established chemical procedures in certified laboratories.
Chemical Reactions Analysis
Reactions Undergone: Benzoylecgonine-d3 can participate in various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield benzoylecgonine.
Derivatization: It can undergo derivatization reactions for improved detection and quantification.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used for ester hydrolysis.
Derivatization: Various reagents (e.g., trimethylsilylating agents) are employed for derivatization.
Major Products: The primary product of hydrolysis is benzoylecgonine , while derivatization yields modified forms for analytical purposes.
Scientific Research Applications
Benzoylecgonine-d3 finds applications in:
Forensic Toxicology: Quantification of cocaine metabolites in biological samples.
Pharmacokinetic Studies: Assessing drug metabolism and elimination.
Clinical Toxicology: Detecting cocaine use in urine or blood samples.
Comparison with Similar Compounds
Benzoylecgonine-d3 stands out due to its deuterium labeling, which enhances specificity in mass spectrometry-based analyses. Similar compounds include benzoylecgonine (unlabeled) and other cocaine metabolites.
Properties
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016150 | |
Record name | Benzoylecgonine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115732-68-8 | |
Record name | Benzoylecgonine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoylecgonine-d3 tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of this compound to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to this compound signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]
A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize this compound. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.
A: One study [] used this compound in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.
A: Yes, this compound is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.
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